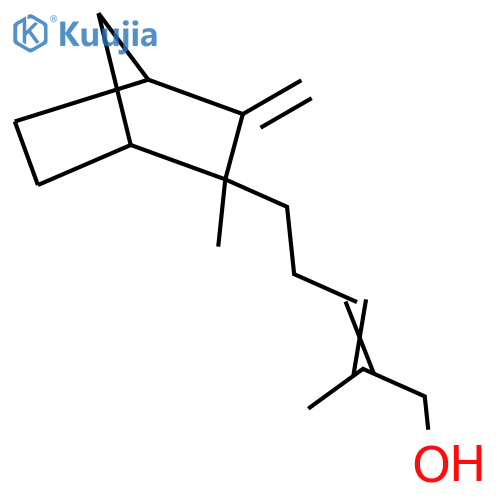Cas no 8006-87-9 (Sandalwood oil)

Sandalwood oil 化学的及び物理的性質
名前と識別子
-
- Sandalwood oil
- SANDALWOOD
- East indian sandalwood oil
- FEMA No. 3005
- HSDB 1926
- Oil of santal
- Oils, sandalwood
- Santalum album oil
- FEMA 3005
- SANDALWOOD OIL EAST INDIAN
- SANDALWOOD OIL INDONESIAN
- SANDELWOOD OIL
- SANTALUM ALBUM
- eastindiansandalwoodoil
- Sandalwoodoil,essential
- Sandalwoodoil
- Oils, essential, sandalwood (12C)
- Oils, sandalwood (10C, 15C)
- Sandalwood oil (02C)
- Arheol
- Oils, East Indian sandalwood
- Sandalwood essential oil
- Sandalwood essential oils
- Santal oil
- Santalum album wood oil
- YH 98002
- NS00078861
- 11031-45-1
- 81893-42-7
- DB-040915
- 2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol
- 8006-87-9
- SCHEMBL301321
- OJYKYCDSGQGTRJ-UHFFFAOYSA-N
- SANTALOL
- 2-Penten-1-ol, 2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-
- 2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol
- AKOS037514828
- DTXSID60860086
- 2-methyl-5-(2-methyl-3-methylene-bicyclo[2.2.1]hept-2-yl)-pent-2-en-1-ol
-
- インチ: 1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3
- InChIKey: OJYKYCDSGQGTRJ-UHFFFAOYSA-N
- ほほえんだ: OCC(C)=CCCC1(C)C(=C)C2CCC1C2
計算された属性
- せいみつぶんしりょう: 440.36564
- どういたいしつりょう: 440.365431
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 647
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 2
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 色と性状: 無色または淡黄色の粘稠な液体で、柔らかい白檀の香りがします。歴史のある重要な香水です。
- 密度みつど: 0.974
- ふってん: 276 ºC
- フラッシュポイント: >110 ºC
- 屈折率: 1.507
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 40.46
- ようかいせい: エタノール、ほとんどの不揮発性油、プロピレングリコール、鉱物油に可溶であり、水やグリセリンには不溶である。
- FEMA: 3005 | SANDALWOOD YELLOW OIL (SANTALUM ALBUM L.)
Sandalwood oil セキュリティ情報
- WGKドイツ:2
- 危険カテゴリコード: R36/37/38;R43
- セキュリティの説明: S26;S36
- 福カードFコード:8
- RTECS番号:RJ3697000
-
危険物標識:

- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38;R43
Sandalwood oil 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S905722-25ml |
Sandalwood oil |
8006-87-9 | 90% | 25ml |
¥118.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S905722-500ml |
Sandalwood oil |
8006-87-9 | 90% | 500ml |
¥1,360.00 | 2022-08-31 | |
| Aaron | AR003UW8-100g |
Sandalwood Oil |
8006-87-9 | 100g |
$62.00 | 2025-02-13 | ||
| BAI LING WEI Technology Co., Ltd. | A01552423-100mg |
Sandalwood oil |
8006-87-9 | 98% | 100mg |
¥250 | 2023-11-24 | |
| A2B Chem LLC | AB78908-100g |
Sandalwood oil |
8006-87-9 | natural | 100g |
$2052.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93455-100ml |
Sandalwood oil |
8006-87-9 | 90% | 100ml |
¥308.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93455-25ml |
Sandalwood oil |
8006-87-9 | 90% | 25ml |
¥98.0 | 2023-09-05 | |
| A2B Chem LLC | AB78908-25g |
Sandalwood oil |
8006-87-9 | natural | 25g |
$652.00 | 2024-04-19 | |
| 1PlusChem | 1P003UNW-25g |
Sandalwood oil |
8006-87-9 | 25g |
$245.00 | 2024-04-21 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S905722-100ml |
Sandalwood oil |
8006-87-9 | 90% | 100ml |
¥380.00 | 2022-08-31 |
Sandalwood oil 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
Sandalwood oilに関する追加情報
サンダルウッドオイル(Sandalwood oil)とCAS 8006-87-9に関する最新研究動向
サンダルウッドオイル(Sandalwood oil)は、インドやオーストラリア原産のサンダルウッド(白檀)から抽出される精油であり、その主成分であるα-サンタロールやβ-サンタロールは、化粧品、香料、伝統医学など幅広い分野で利用されています。CAS番号8006-87-9は、このサンダルウッドオイルの化学物質登録番号として知られています。近年、その薬理作用や生物活性に関する研究が活発に行われており、本稿では最新の研究成果をまとめます。
2023年に発表された研究では、サンダルウッドオイルの抗炎症作用と皮膚バリア機能改善効果が注目されています。in vitro試験において、サンダルウッドオイルがTNF-αやIL-6などの炎症性サイトカインの産生を抑制することが確認されました。また、ヒト皮膚モデルを用いた実験では、経皮水分蒸散量(TEWL)の減少とセラミド合成の促進が観察され、アトピー性皮膚炎などの皮膚疾患への応用可能性が示唆されています。
さらに、神経科学分野では、サンダルウッドオイルの芳香成分がGABA受容体に作用し、抗不安効果をもたらすメカニズムが解明されつつあります。2024年初頭の臨床試験では、サンダルウッドオイルの芳香療法が軽度から中等度の不安障害患者において、標準治療と比較して有意な症状改善をもたらしたと報告されています。この効果はfMRIを用いた脳機能イメージングによっても確認されており、前頭前野の活動変化との関連が指摘されています。
がん研究分野では、サンダルウッドオイルに含まれるサンタロール類のがん細胞増殖抑制効果に関する研究が進展しています。特に、前立腺がん細胞株を用いた実験では、アポトーシス誘導とAR(アンドロゲン受容体)シグナル伝達経路の阻害が明らかになりました。これらの知見は、サンダルウッドオイル由来成分の新規抗がん剤開発への応用可能性を示しています。
持続可能な生産技術の開発も重要な研究テーマです。サンダルウッドの生育には長い年月を要するため、植物細胞培養技術を用いたサンダルウッドオイルの効率的な生産方法が模索されています。2023年末に発表された研究では、代謝工学的手法によりα-サンタロールの生合成経路が解明され、微生物発酵による生産系の確立に向けた基盤が構築されました。
今後の展望として、サンダルウッドオイルの有効成分の構造活性相関の解明や、ナノキャリアを用いたドラッグデリバリーシステムへの応用などが期待されています。また、その作用機序をさらに解明することで、新たな治療戦略の開発につながる可能性があります。CAS 8006-87-9で特定されるサンダルウッドオイルは、伝統的な用途に加え、現代医学における多様な応用が期待される貴重な天然資源と言えるでしょう。
8006-87-9 (Sandalwood oil) 関連製品
- 11031-45-1(Santalol)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
